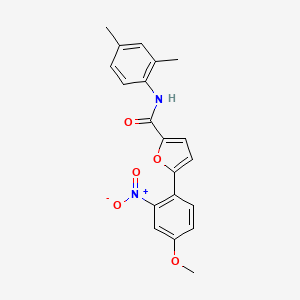

N-(2,4-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Descripción

N-(2,4-Dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a 4-methoxy-2-nitrophenyl substituent at the 5-position of the furan ring and a 2,4-dimethylphenyl group attached to the amide nitrogen. This compound’s structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring, which may influence its electronic properties, solubility, and biological interactions.

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-12-4-7-16(13(2)10-12)21-20(23)19-9-8-18(27-19)15-6-5-14(26-3)11-17(15)22(24)25/h4-11H,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAOKDXBFPACPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2,4-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and potential applications based on diverse research findings.

Synthesis

The synthesis of N-(2,4-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide typically involves a multi-step process:

- Starting Materials : The synthesis begins with 4-methoxy-2-nitrobenzene and furan-2-carboxylic acid.

- Coupling Reaction : A coupling reaction is performed between the two compounds, often utilizing a palladium catalyst.

- Reaction Conditions : Common solvents include dimethylformamide (DMF) or toluene, with bases such as potassium carbonate facilitating the reaction.

Anticancer Properties

Recent studies have indicated that derivatives of furan-based compounds exhibit promising anticancer activities. For instance:

- Cytotoxicity : Compounds similar to N-(2,4-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). These compounds induced apoptosis in a dose-dependent manner, suggesting their potential as chemotherapeutic agents .

The biological activity of this compound may be attributed to several mechanisms:

- Apoptosis Induction : Studies have demonstrated that furan derivatives can activate apoptotic pathways by increasing the expression of p53 and cleaving caspase-3 in cancer cells .

- DNA Protection : Some related compounds have shown protective effects against DNA damage induced by carcinogens, indicating a role in chemoprevention .

Case Studies and Experimental Results

-

Cytotoxicity Assays : In vitro assays revealed that N-(2,4-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide exhibited IC50 values in the micromolar range against several cancer cell lines.

These findings suggest that structural modifications can enhance biological activity and selectivity towards specific cancer types.

Compound Cell Line IC50 (µM) Compound A MCF-7 0.65 Compound B MEL-8 1.50 Compound C U-937 0.85 - Molecular Docking Studies : Molecular docking studies indicate strong interactions between the compound's aromatic rings and target protein residues, which may enhance its binding affinity and biological efficacy .

Comparación Con Compuestos Similares

Key Observations :

Challenges :

- The presence of multiple substituents (methoxy, nitro) on the phenyl ring may complicate regioselectivity during synthesis compared to simpler derivatives like 2A.

Physicochemical Properties

- Melting Points : Simple nitro-substituted carboxamides (e.g., 2A: 178–180°C , compound (I): 388 K ) exhibit high thermal stability due to strong intermolecular forces (e.g., hydrogen bonding). The target’s methoxy group may lower melting points slightly compared to nitro-only analogs due to reduced polarity.

- Solubility : Methoxy groups typically enhance solubility in organic solvents, which could differentiate the target from nitro-dominant analogs like 2J (melting point 265–268°C) .

Crystallography and Molecular Interactions

provides critical insights into the structural behavior of N-(2-nitrophenyl)furan-2-carboxamide (I):

- Planarity : The central C4-C5(O2)-N1-C6 fragment in (I) is planar, with phenyl and furan rings rotated by 2.68° and 7.03°, respectively . The target’s methoxy group may disrupt this planarity due to steric or electronic effects.

- Intramolecular Interactions : Compound (I) exhibits N1⋯O3 hydrogen bonding (2.615 Å), stabilizing its conformation . The target’s methoxy group could introduce additional interactions (e.g., C–H⋯O), altering crystal packing.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.